molecular formula C14H13ClN6O2S B11375960 N-(4-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide

N-(4-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide

Cat. No.: B11375960
M. Wt: 364.8 g/mol
InChI Key: ORROXHXRNSSYBI-UHFFFAOYSA-N
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Description

N-[4-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE is a complex organic compound that features a combination of several functional groups, including a triazole ring, an oxadiazole ring, and a chlorophenyl group

Preparation Methods

The synthesis of N-[4-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Introduction of the Chlorophenyl Group: This step involves the reaction of the triazole intermediate with 4-chlorobenzyl chloride under basic conditions.

    Formation of the Oxadiazole Ring: This can be accomplished by cyclization of the appropriate hydrazide with an acid chloride or anhydride.

    Final Coupling: The final step involves the coupling of the oxadiazole intermediate with acetamide under suitable conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-[4-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.

Scientific Research Applications

    Medicinal Chemistry: This compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors. It may exhibit antiviral, antibacterial, or anticancer activities.

    Pharmaceuticals: The compound can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Materials Science: Due to its unique structural features, this compound can be explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[4-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity, which can disrupt metabolic pathways.

    Receptor Modulation: Interacting with receptors on the cell surface or within cells, leading to changes in cellular signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, which can interfere with DNA replication and transcription processes.

Comparison with Similar Compounds

N-[4-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE can be compared with other similar compounds that contain triazole and oxadiazole rings. Some similar compounds include:

These compounds share structural similarities but may differ in their biological activities, mechanisms of action, and potential applications

Properties

Molecular Formula

C14H13ClN6O2S

Molecular Weight

364.8 g/mol

IUPAC Name

N-[4-[5-[(4-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C14H13ClN6O2S/c1-8(22)16-12-11(19-23-20-12)13-17-18-14(21(13)2)24-7-9-3-5-10(15)6-4-9/h3-6H,7H2,1-2H3,(H,16,20,22)

InChI Key

ORROXHXRNSSYBI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NON=C1C2=NN=C(N2C)SCC3=CC=C(C=C3)Cl

Origin of Product

United States

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